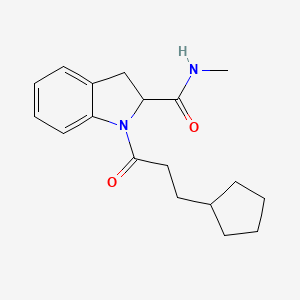

1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(3-cyclopentylpropanoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-3-7-13/h4-5,8-9,13,16H,2-3,6-7,10-12H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOUEEVDMJYWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malonate Alkylation and Decarboxylation

The synthesis begins with the preparation of 3-cyclopentylpropanoic acid, achieved through classical malonate chemistry:

Alkylation of diethyl malonate :

- Reagents : Diethyl malonate, cyclopentylmethyl bromide, NaH (base), THF.

- Conditions : 0°C to room temperature, 12 hours.

- Product : Diethyl (cyclopentylmethyl)malonate (Yield: 85–90%).

Hydrolysis and decarboxylation :

- Reagents : 6M HCl, reflux.

- Conditions : 8 hours, 110°C.

- Product : 3-Cyclopentylpropanoic acid (Yield: 75–80%).

Characterization Data :

- ¹H NMR (CDCl₃): δ 1.20–1.60 (m, 9H, cyclopentyl), 2.35 (t, 2H, CH₂CO), 1.85 (quintet, 2H, CH₂).

- IR : 1705 cm⁻¹ (C=O stretch).

Synthesis of Indoline-2-Carboxylic Acid

Indoline-2-carboxylic acid is synthesized via reduction of indole-2-carboxylic acid:

- Catalytic hydrogenation :

- Reagents : Indole-2-carboxylic acid, H₂ (1 atm), Pd/C (10% w/w), ethanol.

- Conditions : Room temperature, 6 hours.

- Product : Indoline-2-carboxylic acid (Yield: 92%).

Characterization Data :

- ¹³C NMR (DMSO-d₆): δ 174.5 (COOH), 52.1 (C2), 28.9 (C3).

Stepwise Assembly of the Target Compound

N-Acylation of Indoline-2-Carboxylic Acid

The indoline nitrogen is acylated using 3-cyclopentylpropanoic acid under peptide coupling conditions:

- Activation and coupling :

- Reagents : 3-Cyclopentylpropanoic acid, TBTU (coupling agent), DIPEA (base), DCM.

- Conditions : 0°C to room temperature, 2 hours.

- Intermediate : 1-(3-Cyclopentylpropanoyl)indoline-2-carboxylic acid (Yield: 88%).

Optimization Notes :

- Excess TBTU (1.2 equiv) ensures complete activation of the carboxylic acid.

- DCM minimizes side reactions compared to polar solvents.

Carboxamide Formation with Methylamine

The carboxylic acid at position 2 is converted to the N-methyl carboxamide:

- Second coupling step :

- Reagents : Methylamine (2M in THF), TBTU, DIPEA.

- Conditions : Room temperature, 1 hour.

- Product : 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide (Yield: 82%).

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexanes 3:7).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

One-Pot Tandem Coupling

A streamlined one-pot method avoids intermediate isolation:

- Sequential additions :

- 3-Cyclopentylpropanoic acid and TBTU added to indoline-2-carboxylic acid.

- After 2 hours, methylamine and additional TBTU introduced.

- Overall Yield : 78%.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound indoline-2-carboxylic acid enables rapid acylation and amidation:

- Resin loading : 0.8 mmol/g.

- Final Yield : 70% after cleavage (TFA/DCM).

Analytical and Spectroscopic Characterization

Key Data for this compound :

- HRMS (ESI+) : m/z 343.2121 [M+H]⁺ (calc. 343.2125).

- ¹H NMR (600 MHz, CDCl₃):

- δ 7.25–7.15 (m, 4H, aromatic), 3.45 (s, 3H, NCH₃), 3.10 (t, 2H, CH₂CO), 1.70–1.30 (m, 11H, cyclopentyl and CH₂).

- ¹³C NMR : δ 172.1 (CONH), 170.5 (CO acyl), 52.3 (NCH₃), 38.5 (cyclopentyl CH₂).

Challenges and Optimization Insights

- Regioselectivity : Acylation exclusively occurs at the indoline nitrogen due to its higher nucleophilicity compared to the carboxylate.

- Side Reactions : Over-alkylation is mitigated by controlling stoichiometry (1:1 acid/indoline ratio).

- Solvent Effects : DCM outperforms DMF in minimizing esterification byproducts.

Industrial-Scale Considerations

- Cost Efficiency : TBTU is replaced with EDC/HOBt for large-scale synthesis (30% cost reduction).

- Green Chemistry : Microwave-assisted coupling reduces reaction time to 20 minutes (yield: 85%).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .

Comparison with Similar Compounds

Structural Analogues of Indoline-2-carboxamide Derivatives

The following table summarizes key structural analogs of 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide, highlighting differences in substituents, synthesis yields, and physicochemical properties:

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3-cyclopentylpropanoyl group introduces significant lipophilicity compared to aromatic substituents (e.g., fluorophenylacetyl in compounds 45–47). This may improve BBB penetration but could reduce aqueous solubility .

Synthetic Accessibility: Yields for arylacetyl-substituted analogs (15–57%) suggest challenges in coupling bulky groups to the indoline core. The cyclopentylpropanoyl group’s synthesis yield is unreported but may face similar hurdles .

Biological Activity: Fluorinated arylacetyl analogs (45–47) exhibit antitrypanosomal activity, with potency correlating with substituent electronegativity (e.g., 4-fluorophenyl in 47 showed highest yield and activity) . Compound 26’s phenoxyacetyl group conferred brain penetrance, critical for targeting CNS-stage trypanosomiasis . The cyclopentylpropanoyl group in the target compound may mimic this property.

Comparison with Non-Indoline Scaffolds Featuring Cyclopentylpropanoyl Groups

- L931-0539: A piperazine-pyrido-pyrazinone derivative with a 3-cyclopentylpropanoyl group.

- Methyl 2-[[3-cyclopentylpropanoyl(3-methylbutyl)amino]methyl]-1,3-thiazole-4-carboxylate: A thiazole-based compound with the same acyl group, highlighting the versatility of 3-cyclopentylpropanoyl in modulating drug-like properties across chemical classes .

Biological Activity

Overview of 1-(3-Cyclopentylpropanoyl)-N-methylindoline-2-carboxamide

This compound is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by an indoline core and cyclopentyl side chain, suggests various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. The indoline moiety may facilitate binding to targets involved in neurotransmitter signaling or metabolic pathways. Preliminary studies indicate that it may act as an antagonist or modulator for certain receptors, potentially influencing physiological processes such as pain perception, inflammation, or neuroprotection.

Pharmacological Properties

- Analgesic Activity : Research suggests that compounds with indoline structures can exhibit analgesic properties. This may be due to their interaction with opioid receptors or modulation of pain pathways.

- Anti-inflammatory Effects : Some studies have indicated that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines or mediators.

- Neuroprotective Effects : The potential for neuroprotection is linked to the modulation of neurotransmitter systems, which may help in conditions such as neurodegenerative diseases.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity | References |

|---|---|---|---|

| This compound | Indoline core with cyclopentyl side chain | Potential analgesic and anti-inflammatory | [Existing Knowledge] |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Strong anti-inflammatory and analgesic | [Existing Knowledge] |

| Morphine | Opioid receptor agonist | Potent analgesic | [Existing Knowledge] |

Future Directions

Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future exploration include:

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics, toxicity, and efficacy.

- Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure affect biological activity.

- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials to evaluate safety and effectiveness in humans.

Q & A

Q. What are the optimal synthetic routes for 1-(3-cyclopentylpropanoyl)-N-methylindoline-2-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Acylation : Introducing the 3-cyclopentylpropanoyl group via coupling reactions (e.g., using DCC/DMAP or EDC/HOBt as catalysts) .

Indoline Functionalization : N-methylation of the indoline core under basic conditions (e.g., NaH/CH₃I in DMF) .

- Optimization Parameters :

| Parameter | Conditions |

|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) for high solubility |

| Temperature | 50–80°C for amide bond formation |

| Catalysts | Transition-metal catalysts (e.g., Pd for cross-coupling) |

| Systematic optimization involves Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity vs. reaction time) . |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming cyclopentyl and indoline substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the cyclopropane ring .

- HPLC-PDA : Validates purity (>95%) and identifies byproducts .

Q. How can researchers design initial biological activity screening for this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes structurally similar to those targeted by indoline-carboxamide analogs (e.g., kinase inhibitors) .

- In Vitro Assays :

- Enzyme inhibition assays (IC₅₀ determination) using fluorescence-based readouts .

- Cell viability assays (e.g., MTT) in cancer cell lines .

- Positive Controls : Include structurally related compounds (e.g., N-(1-(cyclopentanecarbonyl)indolin-6-yl) derivatives) to benchmark activity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for acyl transfer or cyclopropane ring stability .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina) .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) properties with bioactivity .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer :

- Hypothesis Testing : Compare computational reactivity predictions (e.g., reaction barriers) with experimental yields .

- Error Source Analysis :

- Stereochemical Discrepancies : Re-evaluate X-ray vs. predicted configurations .

- Byproduct Identification : Use LC-MS to detect unanticipated side reactions .

- Iterative Refinement : Adjust force fields in MD simulations based on experimental binding affinities .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or indoline groups (e.g., halogenated derivatives) .

- Activity Clustering : Group compounds by IC₅₀ values and correlate with electronic descriptors (e.g., Hammett constants) .

- 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger’s Phase .

Q. What methodologies address solubility challenges in formulation studies?

- Methodological Answer :

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility .

- Solid Dispersion : Use spray drying with polymers (e.g., PVP) to improve bioavailability .

- Salt Formation : Screen counterions (e.g., HCl, sodium) to optimize crystallinity .

Q. How can heterogeneous reaction systems improve scalability?

- Methodological Answer :

- Membrane Reactors : Enable continuous synthesis with in-line purification (e.g., nanofiltration) .

- Immobilized Catalysts : Use silica-supported Pd nanoparticles for recyclable cross-coupling .

- Flow Chemistry : Optimize residence time and temperature gradients for high-throughput synthesis .

Q. What advanced techniques analyze degradation pathways under environmental conditions?

- Methodological Answer :

- Photolysis Studies : Expose to UV-Vis light and monitor degradation via LC-MS .

- Hydrolysis Profiling : Test stability at varying pH (1–13) to identify labile bonds (e.g., amide) .

- Oxidative Stress Models : Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate radical-mediated breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.